2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
Overview
Description
Synthesis Analysis
The compound is used as a starting material in the synthesis of a variety of organic compounds. For example, the treatment of certain cyclohexanecarboxylic esters with anhydrous Na2CO3 leads to the formation of cyclopentene-carboxylic esters. Another study presented the synthesis reaction of cyclic acetals of 1,3-dioxolane series by condensation of cyclohex-3-ene-1-carbaldehydes with 1,2-propanediol and its derivatives.Molecular Structure Analysis
The molecular formula of the compound is C8H9ClO2 . The average mass is 172.609 Da and the monoisotopic mass is 172.029114 Da .Chemical Reactions Analysis
The compound has significant applications in organic synthesis. For instance, it is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. In a notable study, formaldehyde reacts with its isomer hydroxymethylene to produce glycolaldehyde.Physical And Chemical Properties Analysis
The boiling point of the compound is predicted to be 260.5±40.0 °C . The density is predicted to be 1.27±0.1 g/cm3 . The pKa is predicted to be 4.50±1.00 .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde and its related compounds have significant applications in organic synthesis. For example, the treatment of certain cyclohexanecarboxylic esters with anhydrous Na2CO3 leads to the formation of cyclopentene-carboxylic esters, which are intermediates in synthesizing natural products like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and α-(3-methyl-1-cyclopentenyl)propionic acid (Takeda & Tsuboi, 1977).
Another study presented the generalized results of the synthesis reaction of cyclic acetals of 1,3-dioxolane series by condensation of cyclohex-3-ene-1-carbaldehydes with 1,2-propanediol and its derivatives. This research explored the influence of substituents on the reactivity of components and the efficiency of the products, especially in their application as active diluents in polymer compositions (Kerimov, Orudzheva, & Mamedova, 2019).
Advances in Quinoline Chemistry
A review article highlighted the recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. This study covered the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems. It also illustrated the biological evaluation and synthetic applications of these compounds (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Gas-Phase Sugar Formation
In a notable study, formaldehyde reacts with its isomer hydroxymethylene to produce glycolaldehyde. This carbonyl–ene-type transformation operates in the absence of base and solvent at cryogenic temperatures, similar to those found in extraterrestrial environments or interstellar clouds. This research provides a link between the well-known formose reaction and sugar formation under non-aqueous conditions (Eckhardt et al., 2018).
properties
IUPAC Name |
2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUQFQYYMGMPKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CO)C(=C(C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10821309 | |
Record name | 2-Chloro-3-(hydroxymethylidene)cyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10821309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | |
CAS RN |
61010-04-6 | |
Record name | 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61010-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061010046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-(hydroxymethylidene)cyclohex-1-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10821309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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